molecular formula C13H9ClN2S B2911465 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline CAS No. 1096285-07-2

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2911465
CAS No.: 1096285-07-2
M. Wt: 260.74
InChI Key: OVKZSJHNHFBPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline is a chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.75 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

The synthesis of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 2-aminobenzenethiol with 4-chlorobenzoyl chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Lacks the chloro and aniline substituents, making it less versatile in certain synthetic applications.

    6-Chloro-2-aminobenzothiazole: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.

    4-(2-Benzothiazolyl)aniline: Similar structure but without the chloro substituent, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-(7-chloro-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKZSJHNHFBPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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